molecular formula C12H11F2NO2S B13532803 (R)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate

(R)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate

Cat. No.: B13532803
M. Wt: 271.28 g/mol
InChI Key: NHSSEOHCROFICA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is a chemical compound characterized by the presence of an ethyl ester group, a difluorophenyl group, and an isothiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate typically involves the reaction of ethyl (3R)-3-(2,4-difluorophenyl)-3-hydroxypropanoate with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires careful temperature control to ensure the formation of the desired isothiocyanate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Addition Reactions: The compound can undergo addition reactions with amines, leading to the formation of urea derivatives.

    Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines and alcohols are common nucleophiles used in substitution and addition reactions.

    Solvents: Dichloromethane, chloroform, and acetonitrile are frequently used solvents.

    Catalysts: In some reactions, catalysts such as bases (e.g., triethylamine) or acids (e.g., hydrochloric acid) are employed to facilitate the reaction.

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Urea Derivatives: Resulting from addition reactions with amines.

Scientific Research Applications

Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through the modification of these biomolecules, potentially altering their function and activity. Molecular targets may include enzymes and receptors involved in critical cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenyl isothiocyanate: Shares the difluorophenyl and isothiocyanate groups but lacks the ethyl ester moiety.

    Ethyl 3-isothiocyanatopropanoate: Contains the ethyl ester and isothiocyanate groups but lacks the difluorophenyl group.

Uniqueness

Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the difluorophenyl and isothiocyanate groups enhances its chemical versatility and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H11F2NO2S

Molecular Weight

271.28 g/mol

IUPAC Name

ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate

InChI

InChI=1S/C12H11F2NO2S/c1-2-17-12(16)6-11(15-7-18)9-4-3-8(13)5-10(9)14/h3-5,11H,2,6H2,1H3/t11-/m1/s1

InChI Key

NHSSEOHCROFICA-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=C(C=C(C=C1)F)F)N=C=S

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N=C=S

Origin of Product

United States

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